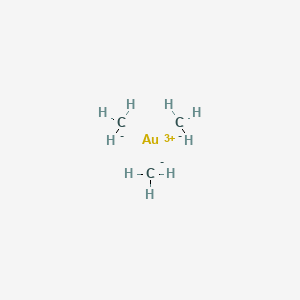

Gold(3+) trimethanide

Description

Structure

2D Structure

Properties

CAS No. |

61137-11-9 |

|---|---|

Molecular Formula |

C3H9Au |

Molecular Weight |

242.07 g/mol |

IUPAC Name |

carbanide;gold(3+) |

InChI |

InChI=1S/3CH3.Au/h3*1H3;/q3*-1;+3 |

InChI Key |

BEKYRINHNQELIA-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[Au+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Gold Iii Organometallics

Strategies for Carbon-Gold Bond Formation in Gold(III) Complexes

The creation of a stable carbon-gold(III) bond is the cornerstone of organogold(III) synthesis. Several key strategies have been developed to achieve this, overcoming the tendency of Au(III) to undergo reduction.

Oxidative Addition: This method involves the addition of a substrate, typically an organic halide or a molecule with a strained C-C bond, to a gold(I) precursor. The gold(I) center is oxidized to gold(III) while forming one or two new Au-C bonds. For instance, the insertion of a Au(I) complex into the strained C-C bond of biphenylene (B1199973) can generate a stable, cyclometalated Au(III) complex. nih.gov A tandem process involving oxidative addition of C-I bonds followed by cycloauration has also been demonstrated for creating two Au-C bonds in a single step. acs.org

Direct Electrophilic Auration: Gold(III) halides, such as AuCl₃, can act as electrophiles and directly aurate electron-rich aromatic compounds. This method is a common route to monoarylgold(III) complexes. encyclopedia.pub

C-H Bond Activation/Auration: This strategy involves the direct functionalization of a C-H bond to form a Au-C bond. This can be achieved under various conditions, including mechanochemical reactions, which provide a solvent-free route to (C^N^C)-gold(III) complexes from sp-, sp²-, and sp³-hybridized carbon centers. d-nb.info Pincer-type ligands are often employed to direct the C-H activation and stabilize the resulting organogold(III) product. rsc.org

The stability of the resulting Au-C bond is significantly influenced by the ligand environment. Multidentate and chelating ligands are often necessary to stabilize the gold(III) center against reductive elimination. bohrium.comnih.gov

Utilization of Gold(III) Halide Precursors in Organogold Synthesis

Gold(III) halides, particularly gold(III) chloride (AuCl₃) and its derivatives like tetrachloroauric acid (HAuCl₄), are fundamental and widely used precursors in organogold chemistry. encyclopedia.pubwikipedia.orgnih.gov Their utility stems from their commercial availability and reactivity.

A primary application is in the synthesis of initial organogold(III) species through electrophilic auration of arenes. encyclopedia.pub However, they are more commonly used as starting points for reactions involving transmetalation or ligand exchange. For example, a (P^N^C)gold(III)-chloride precursor can undergo a copper-mediated transmetalation with terminal alkynes to yield the corresponding alkynyl derivatives in high yields. acs.org Similarly, monoalkylgold(III) precursors of the type [R-AuX₃]⁻ can be generated, which serve as intermediates for further transformations. nih.gov

The synthesis of the precursor itself is also an area of research, with methods developed to produce high-purity aqueous solutions of tetrachloroauric acid directly from gold metal and chlorine gas, ensuring a stable starting material for subsequent organometallic reactions. mdpi.com

Below is a data table summarizing the use of Gold(III) halide precursors in the synthesis of various organogold(III) complexes.

| Precursor | Reactant/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| [(MeOC^N^C)AuCl] | 1,3-diphenylpropane-1,3-dione, K₂CO₃ | C-H Activation (Mechanochemical) | (C^N^C)Au(III) complex with Au-C(sp³) bond | d-nb.info |

| (P^N^C)Au(III)-Chloride | Terminal Alkynes, Copper catalyst | Transmetalation | (P^N^C)Au(III)-Alkynyl complex | acs.org |

| AuCl₃ | Arenes | Electrophilic Auration | Monoarylgold(III) complexes | encyclopedia.pub |

| [CF₃AuX₃]⁻ (X=Cl, Br) | Collision-Induced Dissociation | Homolytic Cleavage | [AuX₃]⁻ (Gold(II) species) | nih.gov |

Ligand Exchange and Transmetalation Reactions in Gold(III) Organometallic Synthesis

Ligand exchange and transmetalation are powerful and indispensable techniques for diversifying the structure and reactivity of organogold(III) complexes. These reactions allow for the controlled introduction of specific organic moieties onto the gold center.

Ligand Exchange involves the substitution of one or more ligands in the coordination sphere of the gold(III) ion. This is often used to replace halide ligands with other functional groups. For instance, chloro ligands on a (P^N^C)gold(III) complex can be readily exchanged to introduce hydride, hydroxo, or formate (B1220265) ligands. acs.org The reaction of Au(III) methyl complexes with acids or silver salts can lead to the exchange of ligands, forming aqua or nitrato complexes. nih.gov These reactions are crucial for fine-tuning the electronic properties and stability of the final compound.

Transmetalation is a process where an organic group is transferred from one metal to another. This is a particularly effective method for forming Au-C bonds with groups that are difficult to introduce via other means.

Rh-to-Au(III) Transmetalation: A catalytic method has been developed for the facile transfer of cyclometalated (C^N) ligands from rhodium to a gold(III) center in a redox-neutral process. bohrium.comnih.gov This strategy is effective for synthesizing a broad array of cyclometalated gold(III) complexes under mild conditions. researchgate.net

B-to-Au(III) Transmetalation: The reaction between discrete aryl gold(III) dichlorides and electron-deficient arylboronic acids can occur without a base to form diaryl-gold(III) complexes. acs.org This reaction is a key step in proposed gold-catalyzed cross-coupling cycles.

Cu-mediated Transmetalation: This approach is highly effective for synthesizing gold(III)-alkynyl complexes from a gold(III)-halide precursor and a terminal alkyne. acs.org

The choice of the transmetalating agent (e.g., organomercury, organoboron, or organorhodium compounds) allows for significant control over the type of organic fragment installed. researchgate.net

Advanced Synthetic Techniques for Organogold(III) Species

Recent advancements in synthetic chemistry have provided new tools for the preparation of organogold(III) compounds, often under milder and more efficient conditions.

Mechanochemistry: The use of a planetary ball mill to drive reactions offers a solvent-free, environmentally friendly alternative to traditional solution-based synthesis. This technique has been successfully applied to the C-H activation and formation of (C^N^C)-gold(III) complexes in good to excellent yields without requiring pre-functionalization of the starting materials. d-nb.info This method is appealing for its simplicity and potential for industrial application. d-nb.info

Photochemical Synthesis: A mercury-free synthesis of [C^N^C]Au(III)Cl pincer complexes has been developed using a photosensitizer-free photochemical reaction. The process starts from a gold(I) precursor and diazonium salts, using blue LED light to drive the reaction. researchgate.net

Tandem Reactions: Protocols that combine multiple bond-forming events in a single pot represent a highly efficient strategy. A tandem oxidative addition/cycloauration process allows for the formation of two Au-C bonds and the creation of tridentate (P^N^C)gold(III) complexes from C(sp²)- and C(sp)-iodide substrates without external oxidants. acs.org

These advanced techniques not only improve the efficiency and sustainability of organogold(III) synthesis but also enable the creation of complex molecular architectures that were previously difficult to access.

Design and Preparation of Novel Gold(III) Organometallic Scaffolds

The design of novel organogold(III) scaffolds is driven by the need for complexes with enhanced stability, specific reactivity, and tailored physical properties for applications in catalysis, medicine, and materials science. nih.govfrontiersin.orgnih.gov A central strategy in this area is the use of multidentate, or "pincer," ligands that bind to the gold center through multiple points, thereby increasing the stability of the complex.

(C^N^C) and (P^N^C) Pincer Ligands: These tridentate ligands form highly stable cyclometalated complexes with gold(III). acs.orgrsc.orgnih.gov The rigid framework of the pincer ligand enforces a specific geometry and protects the metal center from decomposition pathways like reductive elimination. The electronic and steric properties of these scaffolds can be tuned by modifying the ligand backbone. acs.org

Amino-Thiolate Ligands: Bidentate S^N ligands have been used to synthesize stable neutral bis(pentafluorophenyl)thiolate gold(III) complexes. These scaffolds can act as metalloligands, coordinating to other metal ions through the sulfur atom to form polynuclear structures. nih.gov

P,N-Chelated Scaffolds: The use of P,N-donor ligands has allowed for the synthesis of catalytically active gold(III) complexes. Methods have been developed to circumvent the common issue of phosphorus oxidation by the Au(III) center. acs.orgresearchgate.net

The preparation of these novel scaffolds often involves a multi-step process, starting from a simple gold(III) precursor and building the complex through a sequence of ligand coordination, cycloauration, and functional group exchange reactions. nih.govnih.gov The rational design of these scaffolds is essential for advancing the field of organogold chemistry. rsc.org

The following table provides examples of different organometallic scaffolds and the synthetic approaches used for their preparation.

| Scaffold Type | Ligand Class | Key Synthetic Step | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Cyclometalated Pincer | (C^N^C) | C-H Auration | Tridentate Gold(III) Aryl | d-nb.info |

| Cyclometalated Pincer | (P^N^C) | Tandem Oxidative Addition/Cycloauration | Tridentate Gold(III) Aryl/Alkenyl/Alkynyl | acs.org |

| Cyclometalated Chelate | (C^N) | Rh-to-Au(III) Transmetalation | Bidentate Gold(III) Aryl | bohrium.comnih.gov |

| Amino-Thiolate | (S^N) | Ligand Coordination | Bidentate Gold(III) Thiolate | nih.gov |

| Phosphine-Oxazoline | (P,N) | Ligand Coordination/Anion Exchange | Bidentate Gold(III) Phosphine (B1218219) | acs.org |

Coordination Chemistry and Ligand Design in Gold Iii Organometallic Systems

Geometry and Coordination Environments of Gold(III) Organometallic Compounds

While Gold(III) organometallic compounds typically exhibit a square planar geometry, no specific data for "Gold(3+) trimethanide" exists to confirm its coordination environment. researchgate.netnih.govnih.gov

Influence of Ligand Type on Gold(III) Stability and Reactivity

The stability of Gold(III) complexes is significantly influenced by the coordinating ligands. nih.gov However, without any information on the synthesis or isolation of "this compound," the influence of the methanide (B1207047) ligand in this specific context cannot be analyzed.

Role of Ancillary and Chelating Ligands in Gold(III) Organometallic Chemistry

Ancillary and chelating ligands play a crucial role in stabilizing the Gold(III) center. nih.govfrontiersin.orgshu.ac.uk There is no information available regarding the use of such ligands in conjunction with a "trimethanide" framework for Gold(III).

Structural Motifs and Isomerism in Gold(III) Organometallic Complexes

Common structural motifs in Gold(III) chemistry include square planar complexes, and isomerism (such as cis-trans) is an important aspect of their chemistry. No structural data or discussion of isomerism for "this compound" can be found.

Electronic and Steric Effects of Ligands on Gold(III) Centers

The electronic and steric properties of ligands dictate the reactivity and stability of Gold(III) centers. A detailed analysis of these effects for the purported methanide ligands in "this compound" is not possible due to the absence of data.

Spectroscopic and Structural Elucidation of Gold Iii Organometallic Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organogold(III) complexes in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR spectroscopy provides details on the proton environment within the organic ligands. The chemical shifts of protons are sensitive to their proximity to the gold center and the nature of the other ligands. For instance, in cyclometalated complexes, the protons on the metallated ring often show distinct shifts compared to the uncoordinated ligand.

¹³C NMR spectroscopy is used to probe the carbon framework of the organic ligands. The carbon atom directly bonded to the gold(III) center often displays a characteristic chemical shift. In complexes with phosphine (B1218219) ligands, coupling between the phosphorus and carbon atoms can provide valuable structural information. nih.gov For example, in some dithiocarbamato complexes, the non-equivalence of signals for the R groups in both ¹H and ¹³C NMR spectra indicates the absence of a plane of symmetry. nih.gov

³¹P NMR is essential for characterizing organogold(III) complexes containing phosphine ligands. The chemical shift of the phosphorus atom provides insights into the oxidation state of the gold and the coordination environment. nih.govnih.gov Coordination to a gold(III) center typically results in a significant downfield shift of the ³¹P signal compared to the free phosphine ligand.

Table 1: Representative ¹H and ³¹P NMR Data for Selected Organogold(III) Complexes

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ³¹P{¹H} NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| [Au{κ²-C,N-C₆H₄(PPh₂=N(C₆H₅)-2}(S₂CN-Me₂)]PF₆ | d⁶-acetone | 5.08 (d, 4H, CH₂), 7.1-8.0 (m, aromatic) | 66.2 (s) |

| [Au(ppy)(dbdtc)]PF₆ | acetone | 8.94 (d, 1H), 8.53 (m, 2H), 8.13 (d, 1H), 7.28-7.82 (m, aromatic), 5.21-5.24 (s, 4H, CH₂) | - |

| [1-Au(III)]SbF₆ (P,N-chelated) | CD₂Cl₂ | - | 24.3 |

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of organogold(III) complexes. These techniques provide information about the functional groups present in the ligands and the nature of the gold-ligand bonds.

In dithiocarbamate (B8719985) complexes, a strong band in the IR spectrum between 1500 and 1580 cm⁻¹ is characteristic of the N-CSS stretching vibration, which provides evidence of the dithiocarbamate chelation to the metal center. unipd.itmdpi.com The absence of bands around 320 cm⁻¹ can confirm the displacement of chloride ligands. mdpi.com For organogold(III) allene (B1206475) complexes, a characteristic C=C=C absorption is observed around 1900 cm⁻¹. unizar.es

Far-IR spectroscopy is particularly useful for observing the Au-C and other Au-ligand stretching vibrations, which occur at lower frequencies. For instance, gold(III)-sulfur stretching vibrations in dithiocarbamato complexes are typically found in the 350-400 cm⁻¹ range. unipd.it

Table 2: Representative IR Frequencies for Selected Organogold(III) Complexes

| Compound | ν(N-CSS) (cm⁻¹) | ν(C-S) (cm⁻¹) | ν(Au-S) (cm⁻¹) |

|---|---|---|---|

| [Au{κ²-C,N-C₆H₄(PPh₂=N(C₆H₅)-2}(S₂CN-Me₂)]PF₆ | 1533 | 983 | - |

| Gold(III) dithiocarbamate complex | ~1570 | - | 350-400 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of organogold(III) complexes and for obtaining information about their structure through fragmentation analysis. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions. nih.govupce.cz

The isotopic pattern of gold (100% ¹⁹⁷Au) simplifies the interpretation of mass spectra. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable insights into the connectivity of the complex and the relative strengths of the metal-ligand bonds. unizar.esnih.gov For example, in some cationic biphenyl (B1667301) gold(III) diphosphine complexes, a common fragmentation pathway is the reductive elimination of the biphenyl ligand, leading to a [Au(P^P)]⁺ fragment. nih.gov

Table 3: Representative Mass Spectrometry Data for Selected Organogold(III) Complexes

| Compound | Ionization Method | m/z of Molecular Ion [M]⁺ | Major Fragment Ions |

|---|---|---|---|

| [Au{κ²-C,N-C₆H₄(PPh₂=N(C₆H₅)-2}(S₂CN-Bz₂)]PF₆ | MALDI+ | 821.78 | - |

| [Au(ppy)(dbdtc)]PF₆ | MALDI, DCTB | 623.0 ([M-PF₆]⁺) | - |

| [(C^C)Au(P^P)]⁺ type complexes | HCD | - | [Au(P^P)]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

For organogold(III) compounds, X-ray crystallography confirms the expected square-planar coordination geometry around the gold center. mdpi.comnih.govnih.govacs.org It also allows for the detailed characterization of the ligand coordination, including the bite angles of chelating ligands and the planarity of aromatic systems. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as aurophilic interactions (Au···Au), hydrogen bonds, and π-π stacking. nih.gov

Table 4: Representative Crystallographic Data for a Selected Organogold(III) Complex

| Compound | [Au{κ²-C,N-C₆H₄(PPh₂=N(C₆H₅)-2}(S₂CN-Me₂)]PF₆ |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Au-C Bond Length (Å) | 2.067(5) |

| Au-N Bond Length (Å) | 2.138(4) |

| Au-S Bond Lengths (Å) | 2.355(2), 2.361(1) |

| Coordination Geometry | Distorted square-planar |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic properties of organogold(III) complexes. The absorption spectra of these complexes typically show intense bands in the UV region, which are assigned to intra-ligand π-π* transitions. core.ac.uksysu.edu.cnacs.org Lower energy bands, often in the visible region, are attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or metal-centered (d-d) transitions. core.ac.ukbohrium.com

Many organogold(III) complexes are luminescent, and their emission properties are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. bohrium.comresearchgate.net The emission often originates from a triplet excited state, and the emission color can be tuned by modifying the structure of the organic ligands. core.ac.uk The emission lifetimes of these complexes can be quite long, on the order of microseconds. core.ac.uksysu.edu.cn

Table 5: Representative Photophysical Data for Selected Organogold(III) Complexes in CH₂Cl₂ at 298 K

| Complex Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Emission Lifetime (τ, µs) |

|---|---|---|---|---|

| Cyclometalated Gold(III) Alkyl Complex | 250-330 (strong), 350-450 (moderate to weak) | 513-602 | up to 0.40 | up to 180 |

| Bis-alkynylgold(III) C^N Complex | - | 433-557 | - | - |

| Phosphole Oxide-Containing Organogold(III) Complex | 290-325, 350-390, 413 | 454, 630-720 | - | - |

Theoretical and Computational Chemistry of Gold Iii Organometallic Compounds

In Silico Screening and Rational Design of Novel Gold(III) Organometallic ArchitecturesNo data available for Gold(3+) trimethanide.

A table of mentioned compounds cannot be generated as no compounds were discussed.

Mechanistic Investigations of Biological Activity of Gold Iii Organometallic Compounds

Cellular Uptake and Intracellular Localization Mechanisms

The entry of Gold(III) complexes into cells is a critical first step for their biological action. The lipophilicity of the compound, largely determined by its ligands, plays a significant role in its ability to cross the cell membrane. nih.gov Studies on various Gold(III) complexes have shown that cellular uptake can occur through different mechanisms, including passive diffusion and active transport. researchgate.net For instance, some conformationally restricted Gold(III) complexes have demonstrated enhanced cellular uptake and anticancer potency. nih.gov

Once inside the cell, the localization of these compounds can vary. Some Gold(III) complexes are known to accumulate in specific organelles, such as the mitochondria, where they can interfere with critical cellular processes like respiration. rsc.org The specific intracellular destination is often influenced by the nature of the ligands attached to the gold ion.

Interactions with Biological Macromolecules and Cellular Components

Gold(III) complexes are known to interact with a variety of biological macromolecules, which is a key aspect of their mechanism of action. Unlike platinum-based drugs that primarily target DNA, many Gold(III) compounds show a higher affinity for proteins. um.estum.de The interaction with proteins often involves the gold center binding to sulfur-containing amino acid residues like cysteine and selenocysteine. acs.orgnih.gov

These interactions can lead to the inhibition of protein function and disruption of cellular pathways. For example, the binding of Gold(III) complexes to enzymes can alter their catalytic activity. nih.gov Furthermore, some Gold(III) complexes have been shown to interact with DNA, although often with different mechanisms and weaker binding than cisplatin. frontiersin.org

Enzymatic Inhibition and Modulation by Gold(III) Organometallic Species

A primary mechanism through which Gold(III) organometallic compounds exert their biological effects is through the inhibition of key enzymes. frontiersin.org A prominent target is the seleno-enzyme thioredoxin reductase (TrxR), which is a crucial component of the cellular antioxidant system. nih.govacs.org Inhibition of TrxR by Gold(III) complexes can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis. frontiersin.org

Other enzymes, such as those involved in mitochondrial function like fumarase and L-malate dehydrogenase, have also been identified as targets for Gold(III) complexes. nih.gov The inhibition is often achieved through the direct binding of the gold ion to the enzyme's active site, displacing other ligands. nih.gov Some Gold(III) compounds have also been found to inhibit P-type ATPases, such as the Ca2+-ATPase. mdpi.com

Redox Chemistry and Its Biological Implications for Gold(III) Complexes

The redox properties of Gold(III) complexes are central to their biological activity. researchgate.net The Gold(III) ion is a strong oxidizing agent and can be reduced to the more stable Gold(I) or elemental Gold(0) under physiological conditions. chimia.chrsc.org This reduction is often facilitated by biological thiols such as glutathione. researchgate.netnsc.ru

The redox cycling of gold can have significant biological consequences. The reduction of Gold(III) can generate reactive oxygen species, contributing to cellular damage. frontiersin.org The stability of the Gold(III) center against reduction is a key factor in designing effective therapeutic agents, as premature reduction can lead to deactivation of the compound. researchgate.netrsc.org The ligand environment plays a crucial role in modulating the redox potential of the gold center. researchgate.net

Strategies for Modulating Biological Selectivity via Ligand Design

For instance, the introduction of specific functional groups into the ligand can direct the complex to particular cellular targets or enhance its uptake by cancer cells over healthy cells. nih.gov Pincer-type ligands, for example, have been shown to stabilize the Gold(III) center, potentially leading to more controlled biological activity. acs.org The rational design of ligands is therefore a cornerstone in the development of next-generation Gold(III)-based therapeutic agents with improved selectivity and reduced side effects. nih.govrsc.org

Applications and Advanced Research Directions for Gold Iii Organometallic Chemistry

Utilization in Catalysis and Organic Transformations

Gold(III) complexes have proven to be versatile and efficient catalysts for a growing number of synthetic organic transformations. nih.gov Their catalytic prowess stems from their ability to act as potent Lewis acids, activating unsaturated carbon-carbon bonds towards nucleophilic attack. bohrium.com This has led to the development of novel and highly selective chemical reactions under mild conditions. ntnu.no

Historically, the application of gold in catalysis was hindered by the perception of it being an inert metal. uea.ac.uk However, the exploration of its organometallic chemistry has drastically changed this view. uea.ac.ukacs.org Gold(III) catalysts, in particular, have demonstrated remarkable efficiency in various reactions, including:

Coupling Reactions: Gold(III) complexes have been successfully employed in various C-C and C-E (where E is a non-carbon element) coupling reactions. uea.ac.uk Mechanistic studies are continuously providing deeper insights into these transformations. uea.ac.uk

Alkene and Alkyne Functionalization: The carbophilic nature of gold(III) allows it to activate alkenes and alkynes, facilitating a range of addition reactions. uea.ac.uk For instance, organometallic gold(III) compounds can efficiently catalyze the addition of water and methanol (B129727) to terminal alkynes. bohrium.com

Cyclization and Rearrangement Reactions: Gold(III) catalysts are adept at promoting intramolecular reactions, leading to the formation of complex cyclic and polycyclic structures. P,N-chelated gold(III) complexes, for example, have been shown to be effective in intramolecular alkoxycyclization of 1,6-enynes. nih.govacs.org

Oxidative Catalysis: While less common, the development of gold(III)-catalyzed oxidative processes is an area of growing interest.

A significant challenge in gold(III) catalysis has been the potential for the reduction of Au(III) to the catalytically less active Au(I) or inactive Au(0). researchgate.net The design of robust ligands that can stabilize the +3 oxidation state is therefore a key area of research. frontiersin.org The use of multidentate ligands, such as pincer-type ligands, has shown promise in enhancing the stability and catalytic lifetime of gold(III) complexes. acs.org Recent advances have also seen the development of methods to generate P,N-chelated gold(III) complexes that circumvent ligand oxidation, a common issue with phosphorus-containing ligands. nih.govresearchgate.net

The table below summarizes selected organic transformations catalyzed by Gold(III) complexes:

| Reaction Type | Substrate | Catalyst Type | Reference |

| Hydration | Terminal Alkynes | Organometallic Gold(III) | bohrium.com |

| Alkoxycyclization | 1,6-Enynes | P,N-Chelated Gold(III) | nih.govacs.org |

| Cyclopropanation | Styrene and Propargyl Ester | P,N-Chelated Gold(III) | nih.govacs.org |

Potential Roles in Materials Science and Nanotechnology

The unique optical and electronic properties of gold(III) organometallic complexes make them attractive candidates for applications in materials science and nanotechnology. solubilityofthings.com These properties are often tunable through the modification of the organic ligands, allowing for the design of materials with specific functionalities. solubilityofthings.com

One of the key areas of interest is the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs). acs.org The square-planar geometry of d8 gold(III) complexes can lead to the formation of intermolecular interactions in the solid state, influencing their photophysical properties. By carefully designing the ligands, researchers can control the emission color and efficiency of these materials.

In the realm of nanotechnology, gold nanoparticles (AuNPs) have been extensively studied for a wide range of applications due to their unique size- and shape-dependent properties. nih.govsigmaaldrich.com While much of the research has focused on elemental gold nanoparticles, the use of organometallic gold(III) precursors for the synthesis of AuNPs offers greater control over their size, shape, and surface chemistry. stackexchange.com The organic ligands can act as capping agents, preventing agglomeration and allowing for further functionalization. stackexchange.com

Potential applications of gold(III)-derived nanomaterials include:

Sensors: The sensitivity of the electronic properties of gold nanoparticles to their local environment makes them ideal for sensing applications. sigmaaldrich.com

Catalysis: Gold nanoparticles are known to be effective catalysts for various reactions, and their activity can be tuned by controlling their size and shape. sigmaaldrich.com

Electronics: The conductive properties of gold make it a valuable material in electronics, and gold nanoparticles can be used in printable inks and as components in electronic chips. sigmaaldrich.com

The inherent stability and processability of organometallic gold(III) compounds are advantageous for their integration into various material matrices, opening up possibilities for the creation of advanced functional materials. solubilityofthings.com

Emerging Contributions to Bioinorganic Chemistry and Medicinal Applications

The success of platinum-based anticancer drugs has spurred research into other metal-based therapeutics, with gold(III) complexes emerging as a particularly promising class of compounds. nih.gov Their square-planar geometry is analogous to that of cisplatin, suggesting similar potential biological targets. However, a growing body of evidence indicates that gold(III) complexes often exhibit mechanisms of action distinct from their platinum counterparts. um.esnih.gov

Unlike cisplatin, which primarily targets nuclear DNA, many gold(III) complexes are believed to exert their cytotoxic effects by targeting proteins and other cellular components. nih.govum.es This alternative mechanism is particularly significant for overcoming the resistance that often develops with platinum-based therapies. um.es

Key biological targets and medicinal applications of gold(III) complexes include:

Anticancer Agents: A wide variety of gold(III) complexes have demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to cisplatin. nih.govfrontiersin.org Their mechanisms of action are often multifactorial and can involve the inhibition of enzymes like thioredoxin reductase (TrxR), induction of reactive oxygen species (ROS), and disruption of mitochondrial function. frontiersin.orgnih.govrsc.org

Antimicrobial and Antiviral Agents: The therapeutic potential of gold(III) complexes extends beyond cancer treatment. nih.gov Research has shown their efficacy as antibacterial, antiprotozoal, and even anti-HIV agents. nih.gov

Enzyme Inhibition: Gold(III) ions have a high affinity for sulfur-containing amino acids, making thiol- and selenol-containing enzymes and proteins key targets. frontiersin.org This interaction is believed to be a crucial aspect of their biological activity.

The development of organometallic gold(III) compounds for medicinal applications is particularly attractive due to the increased stability conferred by the gold-carbon bond under physiological conditions. nih.gov

Development of Gold(III) Complexes to Overcome Resistance in Biological Systems

A major challenge in cancer chemotherapy is the development of drug resistance. Gold(III) complexes offer a promising strategy to circumvent this issue, largely due to their different mechanisms of action compared to traditional platinum-based drugs. um.es Several approaches are being explored to enhance the efficacy of gold(III) complexes against resistant cancer cells:

Ligand Design: The choice of ligand is crucial in determining the stability, bioavailability, and biological activity of the gold(III) complex. frontiersin.org The use of multidentate ligands containing strong σ-donor atoms can help to stabilize the gold(III) center and prevent its reduction to less active species.

Targeting Specific Cellular Pathways: Researchers are designing gold(III) complexes that target specific proteins or pathways that are overexpressed in cancer cells. For example, some gold(III) dithiocarbamate (B8719985) complexes have been shown to target the proteasome, a key cellular machinery for protein degradation. um.es

Enhanced Cellular Uptake: Modifying the ligands to include moieties that are actively transported into cancer cells can increase the intracellular concentration of the gold complex and enhance its cytotoxicity.

Multi-target Agents: Some gold(III) complexes have been shown to act on multiple cellular targets, which can be an effective strategy to overcome resistance mechanisms that are specific to a single target. frontiersin.org

The ability of many gold(III) complexes to retain their cytotoxic activity against cisplatin-resistant cell lines highlights their potential as a new generation of anticancer drugs that can address the limitations of current therapies. nih.govum.es

Future Perspectives and Unexplored Avenues in Gold(III) Organometallic Research

The field of gold(III) organometallic chemistry is poised for significant growth, with numerous unexplored avenues and exciting future perspectives. solubilityofthings.com Continued interdisciplinary collaboration between chemists, biologists, and materials scientists will be crucial for unlocking the full potential of these compounds. solubilityofthings.com

Future research directions are likely to focus on:

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms in both catalytic and biological systems will enable the rational design of more efficient and selective gold(III) complexes. ntnu.noacs.org This includes the characterization of transient intermediates and the elucidation of complex reaction pathways. acs.org

Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods for gold(III) complexes and their application in green catalytic processes is a key goal. solubilityofthings.com This could involve the use of mechanochemistry or other solvent-free techniques. researchgate.net

Photoredox Catalysis: The rich photophysical properties of some gold(III) complexes suggest their potential application as photosensitizers in photoredox catalysis, a rapidly growing area of organic synthesis. uea.ac.uk

Theranostics: The combination of therapeutic and diagnostic functionalities in a single agent is a promising approach in personalized medicine. Gold(III) complexes and their corresponding nanoparticles could be engineered to simultaneously deliver a therapeutic payload and provide a diagnostic signal. nih.gov

Bioorganometallic Chemistry: The exploration of the interactions of gold(III) complexes with a wider range of biomolecules will provide new insights into their mechanisms of action and could lead to the discovery of novel therapeutic targets.

The versatility and tunability of organometallic gold(III) complexes ensure that they will continue to be a fertile ground for fundamental research and the development of innovative technologies with real-world impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.